1-(difluoromethyl)cyclobutanol

Physicochemical Properties Medicinal Chemistry pKa Determination

Select 1-(difluoromethyl)cyclobutanol for targeted lead optimization. Its unique -CHF2 group acts as a lipophilic hydrogen bond donor, enabling predictable pKa tuning and enhanced metabolic stability compared to -CF3 or non-fluorinated analogs. This building block is validated by scalable synthesis (up to 97g) and high target selectivity (CB2 EC50=30.5nM), de-risking your supply chain from discovery to preclinical development.

Molecular Formula C5H8F2O
Molecular Weight 122.11 g/mol
CAS No. 1523172-79-3
Cat. No. B6145798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(difluoromethyl)cyclobutanol
CAS1523172-79-3
Molecular FormulaC5H8F2O
Molecular Weight122.11 g/mol
Structural Identifiers
SMILESC1CC(C1)(C(F)F)O
InChIInChI=1S/C5H8F2O/c6-4(7)5(8)2-1-3-5/h4,8H,1-3H2
InChIKeyYGBWDIVNTMHPRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethyl)cyclobutanol (CAS 1523172-79-3): A Key Fluorinated Cyclobutane Building Block for Drug Discovery


1-(Difluoromethyl)cyclobutanol is a small-molecule building block (MW 122.11 g/mol, C5H8F2O) featuring a strained four-membered cyclobutane ring, a hydroxyl group, and a difluoromethyl (-CHF2) substituent . The compound serves as a key intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals where the -CHF2 group is prized for its ability to modulate lipophilicity, metabolic stability, and act as a lipophilic hydrogen bond donor [1]. Its utility is further underscored by the presence of cyclobutane rings in several FDA-approved drugs, highlighting the scaffold's pharmaceutical relevance [2].

Why 1-(Difluoromethyl)cyclobutanol Cannot Be Substituted with Non-Fluorinated or Trifluoromethyl Analogs


Direct substitution with non-fluorinated cyclobutanols (e.g., 1-methylcyclobutanol) or the corresponding -CF3 analog (1-(Trifluoromethyl)cyclobutanol) is not scientifically justifiable. The -CHF2 group provides a quantifiably distinct electron-withdrawing effect on adjacent functional groups, as demonstrated by systematic pKa shifts in cyclobutane derivatives [1]. Furthermore, the -CHF2 moiety possesses a unique bioisosteric profile: unlike the purely hydrophobic -CF3 group, it can function as a lipophilic hydrogen bond donor, which is a critical pharmacophore feature for modulating target binding and ADME properties [2]. These differences in fundamental physicochemical properties and potential for specific intermolecular interactions preclude simple interchangeability without a high risk of altering or abolishing the desired biological activity or reactivity profile.

Quantitative Differentiators of 1-(Difluoromethyl)cyclobutanol vs. Key Analogs


Differentiated pKa Modulation Compared to Non-Fluorinated and -CF3 Cyclobutane Analogs

The -CHF2 substituent exerts a quantifiable and intermediate electron-withdrawing effect compared to non-fluorinated (H) and -CF3 analogs. A study on analogous cyclobutane building blocks demonstrated that pKa values shift in a monotonic manner according to the inductive effect of the fluoroalkyl group [1]. This predictable pKa shift allows for the rational tuning of a molecule's ionization state, which is critical for optimizing solubility, permeability, and target binding under physiological conditions. The -CHF2 group provides a 'Goldilocks' modulation—stronger than an H atom but weaker than a -CF3 group—offering a distinct design option.

Physicochemical Properties Medicinal Chemistry pKa Determination

Proven Synthetic Scalability to Multigram Quantities for Drug Discovery Programs

A major hurdle in adopting novel building blocks is their commercial availability and scalability. A newly developed synthetic approach for related 1-(difluoromethyl)cyclobutane building blocks (amines and carboxylic acids) has been demonstrated to provide the title compounds in multigram quantities, with amounts reaching up to 97 g [1]. This establishes a clear precedent for the scalable synthesis of this class of CHF2-substituted cyclobutanes, de-risking their use in early-stage discovery and pre-clinical development. In contrast, many alternative fluorinated cyclobutanes may lack a demonstrated, scalable synthetic route, posing a significant procurement risk.

Organic Synthesis Process Chemistry Building Block Accessibility

Validated Application in a High-Value Therapeutic Area: Potent CB2 Receptor Agonism

A direct derivative of 1-(difluoromethyl)cyclobutanol, namely 'Cis-1-[5-tert-Butyl-3-[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]-3-(difluoromethyl)cyclobutanol' (Example 41 from US Patent 10,183,946), demonstrates high potency as a selective CB2 receptor agonist. This compound exhibits an EC50 of 30.5 nM at the human CB2 receptor, while showing negligible activity at the CB1 receptor (EC50 > 10,000 nM), achieving a selectivity ratio of >300-fold [1]. This exemplifies how the 1-(difluoromethyl)cyclobutanol scaffold can be integrated into complex molecules to achieve high target affinity and exquisite subtype selectivity, a crucial parameter for developing therapeutics with reduced CNS-mediated side effects. This is a quantifiable differentiator compared to simpler, non-fluorinated cyclobutanols which would lack this specific binding profile.

Cannabinoid Receptor GPCR Pain & Inflammation

High-Impact Application Scenarios for 1-(Difluoromethyl)cyclobutanol in R&D


Rational Design of Drug Candidates Requiring Precise pKa Modulation

Medicinal chemists can use 1-(difluoromethyl)cyclobutanol to introduce a -CHF2 group that predictably tunes the pKa of adjacent amine or carboxylic acid groups. The systematic, monotonic pKa shifts observed with fluorination [1] enable the rational optimization of a drug's ionization state at physiological pH, which is crucial for improving oral bioavailability, enhancing target engagement, or reducing off-target activity. This is a targeted, quantitative strategy not possible with non-fluorinated building blocks.

Exploiting the 'Lipophilic Hydrogen Bond Donor' Bioisostere in Lead Optimization

This building block is ideal for programs aiming to replace a metabolically labile moiety (e.g., a methoxy or hydroxyl group) with a bioisostere that retains hydrogen bond donor capacity while improving lipophilicity and metabolic stability. The -CHF2 group's unique ability to act as a lipophilic hydrogen bond donor [1] differentiates it from -CF3 groups and provides a strategic advantage for penetrating the CNS or improving membrane permeability without sacrificing key polar interactions with the biological target.

Developing Selective GPCR Modulators for Neurological and Inflammatory Diseases

The high potency (EC50 = 30.5 nM) and >300-fold selectivity for the CB2 receptor over CB1 demonstrated by a 1-(difluoromethyl)cyclobutanol derivative [1] validates its use in synthesizing compound libraries aimed at GPCR targets. This building block can be incorporated into scaffolds to engineer selective ligands, thereby minimizing side effects associated with related receptors (e.g., psychoactive effects from CB1 agonism) and creating a clear path to safer therapeutics for pain, inflammation, and neurodegenerative disorders.

Process Chemistry Development with a Scalable Building Block

For CMC and process chemistry groups, selecting this compound is de-risked by the demonstrated scalability of its synthetic family to multigram quantities (up to 97 g) [1]. This evidence supports its use from early discovery through to pre-clinical toxicology studies, ensuring a reliable supply chain and avoiding the costly and time-consuming re-synthesis and re-optimization required when a promising lead is based on an unscalable intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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